molecular formula C16H10IN3O3S2 B2661482 (E)-N-(4-(4-iodophenyl)thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide CAS No. 477547-92-5

(E)-N-(4-(4-iodophenyl)thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide

Cat. No. B2661482
CAS RN: 477547-92-5
M. Wt: 483.3
InChI Key: CYMKDKNUIITBRZ-FNORWQNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(4-(4-iodophenyl)thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide, also known as ITA, is a chemical compound that has been studied for its potential use in scientific research. ITA has been found to have various biochemical and physiological effects, making it a promising compound for future research.

Mechanism of Action

(E)-N-(4-(4-iodophenyl)thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide has been found to inhibit the activity of certain enzymes, such as histone deacetylases (HDACs) and glycogen synthase kinase-3β (GSK-3β). These enzymes play a role in various cellular processes, including cell growth and division, and their inhibition by (E)-N-(4-(4-iodophenyl)thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide can lead to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
(E)-N-(4-(4-iodophenyl)thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide has been found to have various biochemical and physiological effects, including anti-inflammatory and anti-cancer properties. (E)-N-(4-(4-iodophenyl)thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, (E)-N-(4-(4-iodophenyl)thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide has been found to inhibit the production of certain cytokines, which are involved in the immune response.

Advantages and Limitations for Lab Experiments

(E)-N-(4-(4-iodophenyl)thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide has several advantages for use in lab experiments, including its high purity and stability. However, (E)-N-(4-(4-iodophenyl)thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide can be difficult to synthesize and purify, which can limit its use in certain experiments. Additionally, (E)-N-(4-(4-iodophenyl)thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide has been found to have low solubility in water, which can also limit its use in certain experiments.

Future Directions

There are several potential future directions for research involving (E)-N-(4-(4-iodophenyl)thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide. One direction is the further study of (E)-N-(4-(4-iodophenyl)thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide's anti-cancer properties, particularly in vivo studies. Additionally, the potential use of (E)-N-(4-(4-iodophenyl)thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide in the treatment of inflammatory diseases, such as rheumatoid arthritis, could also be further explored. Finally, the development of more efficient synthesis and purification methods for (E)-N-(4-(4-iodophenyl)thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide could also be a focus of future research.

Synthesis Methods

(E)-N-(4-(4-iodophenyl)thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide can be synthesized through a multi-step process involving the reaction of various chemicals. The synthesis of (E)-N-(4-(4-iodophenyl)thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide typically involves the reaction of 4-iodoaniline with thioamide, followed by the reaction with 2-bromo-5-nitrothiophene, and finally the reaction with acryloyl chloride. The resulting compound is then purified through various methods to obtain the final product.

Scientific Research Applications

(E)-N-(4-(4-iodophenyl)thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide has been studied for its potential use in scientific research, particularly in the field of cancer research. (E)-N-(4-(4-iodophenyl)thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide has been found to have anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells in vitro. (E)-N-(4-(4-iodophenyl)thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide has also been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis.

properties

IUPAC Name

(E)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-3-(5-nitrothiophen-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10IN3O3S2/c17-11-3-1-10(2-4-11)13-9-24-16(18-13)19-14(21)7-5-12-6-8-15(25-12)20(22)23/h1-9H,(H,18,19,21)/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYMKDKNUIITBRZ-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C=CC3=CC=C(S3)[N+](=O)[O-])I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CSC(=N2)NC(=O)/C=C/C3=CC=C(S3)[N+](=O)[O-])I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10IN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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